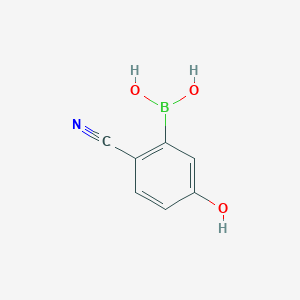
(+)-trans,trans-Abscisic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-trans,trans-Abscisic Acid-d3 is a deuterated form of abscisic acid, a naturally occurring plant hormone involved in various physiological processes. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in scientific research, particularly in studies involving mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans,trans-Abscisic Acid-d3 typically involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include multiple steps, such as the preparation of deuterated intermediates, followed by their conversion into the final product. Advanced purification techniques, such as chromatography, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-trans,trans-Abscisic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
(+)-trans,trans-Abscisic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of plant physiology to understand the role of abscisic acid in stress responses and developmental processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of agricultural products and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (+)-trans,trans-Abscisic Acid-d3 involves its interaction with specific molecular targets and pathways. In plants, it binds to abscisic acid receptors, triggering a cascade of signaling events that regulate various physiological processes, such as stomatal closure, seed dormancy, and stress responses. The deuterium atoms in the compound can provide insights into the dynamics and kinetics of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Abscisic Acid: The non-deuterated form of the compound, widely studied for its role in plant physiology.
Deuterated Plant Hormones: Other deuterated plant hormones, such as deuterated gibberellins and cytokinins, used in similar research applications.
Uniqueness
(+)-trans,trans-Abscisic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research, such as improved stability and the ability to trace the compound in complex biological systems using mass spectrometry. This makes it a valuable tool for studying the detailed mechanisms of abscisic acid’s effects and interactions.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-(trideuteriomethyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1/i1D3 |
Clé InChI |
JLIDBLDQVAYHNE-VNMXHFGYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C)O |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


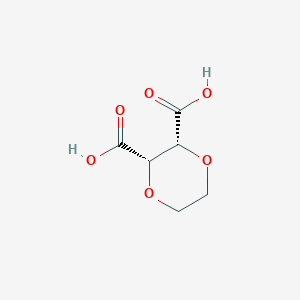
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
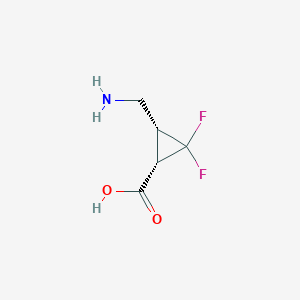
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)
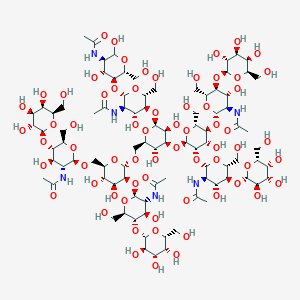
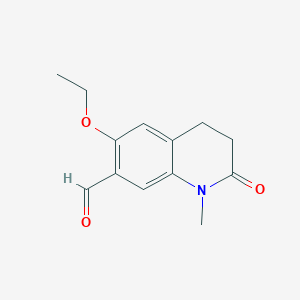



![Methyl-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-amine](/img/structure/B13410837.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)
